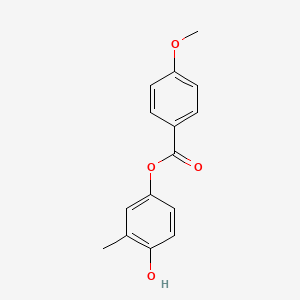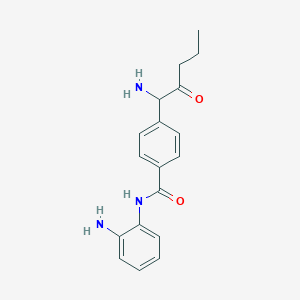![molecular formula C29H29NO B12544581 2-(3-{2-[2-(4-Ethoxyphenyl)ethenyl]phenyl}propyl)-6-methylquinoline CAS No. 670257-74-6](/img/structure/B12544581.png)
2-(3-{2-[2-(4-Ethoxyphenyl)ethenyl]phenyl}propyl)-6-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-{2-[2-(4-Ethoxyphenyl)ethenyl]phenyl}propyl)-6-methylquinoline is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{2-[2-(4-Ethoxyphenyl)ethenyl]phenyl}propyl)-6-methylquinoline typically involves multiple steps, starting from simpler aromatic compounds. One common approach is to use Friedel-Crafts alkylation and acylation reactions to introduce the necessary substituents onto the aromatic ring. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl₃) and reagents like ethyl bromide and acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common practices to ensure the quality of the final product.
化学反应分析
Types of Reactions
2-(3-{2-[2-(4-Ethoxyphenyl)ethenyl]phenyl}propyl)-6-methylquinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or other reducible groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring using reagents like bromine (Br₂) or nitric acid (HNO₃).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br₂) with iron(III) bromide (FeBr₃) catalyst for bromination; nitric acid (HNO₃) with sulfuric acid (H₂SO₄) for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction may produce fully saturated quinoline derivatives.
科学研究应用
2-(3-{2-[2-(4-Ethoxyphenyl)ethenyl]phenyl}propyl)-6-methylquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2-(3-{2-[2-(4-Ethoxyphenyl)ethenyl]phenyl}propyl)-6-methylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
Similar Compounds
2-(4-Methoxyphenyl)ethanol: A simpler aromatic compound with similar functional groups.
2-(4-Ethoxyphenyl)ethanol: Another related compound with an ethoxy group on the aromatic ring.
6-Methylquinoline: The core structure of the compound, which can be substituted with various groups to yield different derivatives.
Uniqueness
2-(3-{2-[2-(4-Ethoxyphenyl)ethenyl]phenyl}propyl)-6-methylquinoline is unique due to its specific combination of functional groups and the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
670257-74-6 |
|---|---|
分子式 |
C29H29NO |
分子量 |
407.5 g/mol |
IUPAC 名称 |
2-[3-[2-[2-(4-ethoxyphenyl)ethenyl]phenyl]propyl]-6-methylquinoline |
InChI |
InChI=1S/C29H29NO/c1-3-31-28-18-13-23(14-19-28)12-15-25-8-5-4-7-24(25)9-6-10-27-17-16-26-21-22(2)11-20-29(26)30-27/h4-5,7-8,11-21H,3,6,9-10H2,1-2H3 |
InChI 键 |
BPDVZQLZCINCQL-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)C=CC2=CC=CC=C2CCCC3=NC4=C(C=C3)C=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



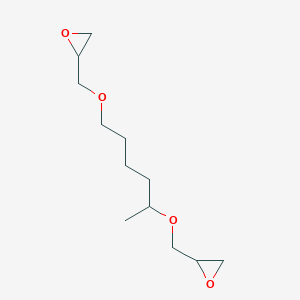
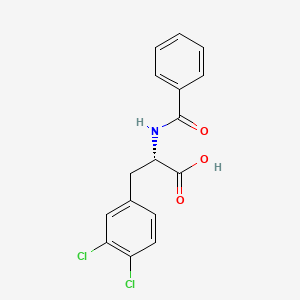
![2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12544511.png)

![[(2,4,4-Trimethylpentyl)phosphoryl]bis[(2,6-dimethylphenyl)methanone]](/img/structure/B12544523.png)
![1-[(4-Aminophenyl)methyl]-N,N-dimethylpiperidin-4-amine](/img/structure/B12544527.png)
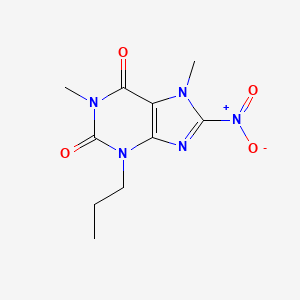
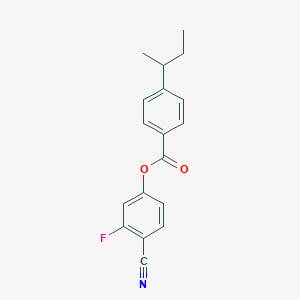
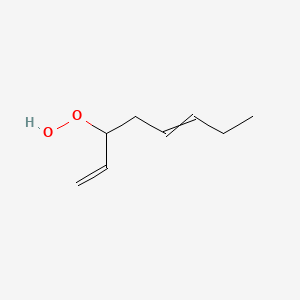
![Methyl 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoate](/img/structure/B12544557.png)
![2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate](/img/structure/B12544560.png)
